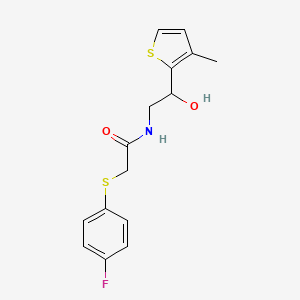

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

Description

2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring a 4-fluorophenylthio group and a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl substituent. The thiophene ring, substituted with a methyl group at the 3-position, contributes to steric bulk and electronic diversity, which may influence binding interactions in biological systems. The hydroxyethyl linker provides a polar functional group that could enhance solubility or participate in hydrogen bonding.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2S2/c1-10-6-7-20-15(10)13(18)8-17-14(19)9-21-12-4-2-11(16)3-5-12/h2-7,13,18H,8-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDHRCKOHYSKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Fluorophenyl Thioether: The initial step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form the 4-fluorophenyl thioether.

Introduction of the Acetamide Group: The next step involves the reaction of the fluorophenyl thioether with chloroacetyl chloride in the presence of a base to introduce the acetamide group.

Coupling with the Thiophene Derivative: The final step involves coupling the intermediate with a thiophene derivative, such as 3-methylthiophene, under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and the thioether linkage can be oxidized under appropriate conditions.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The major product would be the corresponding amine.

Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide exerts its effects is not fully understood but may involve:

Molecular Targets: Potential targets include enzymes or receptors that interact with the fluorophenyl or thiophene moieties.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Thiophene-Containing Acetamides

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): This compound replaces the 4-fluorophenyl group with a bromophenyl substituent and lacks the hydroxyethyl-thiophene side chain.

- 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): This analogue incorporates a triazole ring adjacent to the thiophene, introducing additional hydrogen-bonding sites. The ethyl group on the triazole may enhance metabolic stability compared to the target compound’s hydroxyethyl group .

Fluorophenyl-Substituted Acetamides

- 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide (LBJ-03) (): Replacing the thiophene with a cyanopyridine ring alters electronic properties, as pyridine is more electron-deficient than thiophene. This compound’s nitrile group may engage in dipole-dipole interactions, contrasting with the methylthiophene’s hydrophobic character in the target compound .

- N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)quinazolin-2-yl)thio)acetamide (): This derivative includes a quinazolinone core linked to a sulfamoylphenethyl group. The sulfonamide moiety introduces strong hydrogen-bonding capacity, which is absent in the target compound. Its hCA I inhibitory activity (KI = 548.6 nM) highlights the fluorophenylthio group’s role in enzyme interaction .

Table 1: Comparison of Key Structural Features and Bioactivities

- Role of Fluorine : Fluorine in the 4-fluorophenyl group enhances metabolic stability and electronegativity, improving membrane permeability and target binding .

- Thiophene vs. Pyridine : Thiophene’s aromaticity and sulfur atom may facilitate π-π stacking and hydrophobic interactions, whereas pyridine’s nitrogen can engage in polar interactions .

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide (commonly referred to as Compound A) has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

Compound A features a fluorinated phenyl group , a thioether linkage , and an acetamide functional group . The presence of fluorine enhances its lipophilicity, which may influence its biological activity and pharmacokinetics. The molecular formula is , with a molecular weight of approximately 321.38 g/mol.

The biological activity of Compound A is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymatic pathways or modulate receptor activity, leading to downstream biochemical effects.

Biological Activities

Research indicates that Compound A exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that Compound A has potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .

- Anticancer Properties : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have shown efficacy in inhibiting cancer cell growth through mechanisms involving DNA damage .

- Anti-inflammatory Effects : Some derivatives within the same chemical family have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Anti-inflammatory | Decreased cytokine production |

Synthesis and Chemical Reactions

The synthesis of Compound A typically involves multi-step organic reactions, beginning with the preparation of key intermediates such as 4-fluorophenylthio derivatives. The final product is obtained through amide coupling reactions under controlled conditions.

Table 2: Synthetic Routes

| Step | Reagents/Conditions |

|---|---|

| Preparation of Intermediates | Fluorinated phenols, thiols |

| Amide Coupling | EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.